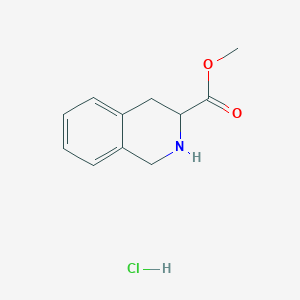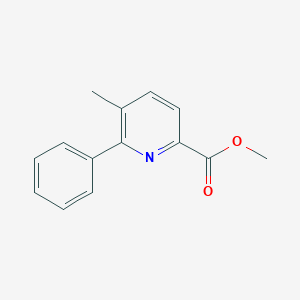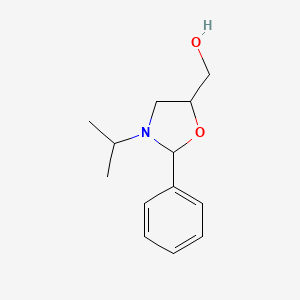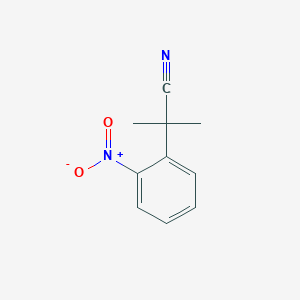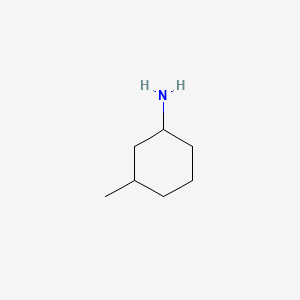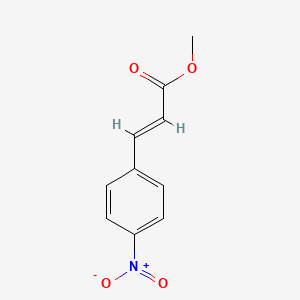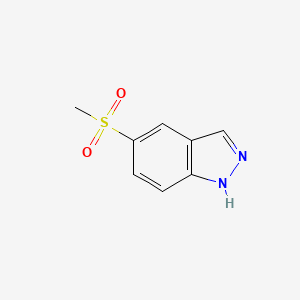
5-(Methylsulfonyl)-1H-indazole
Übersicht
Beschreibung
5-(Methylsulfonyl)-1H-indazole is a derivative of the indazole heterocycle, which is characterized by a nitrogen-containing bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The methylsulfonyl group attached to the indazole core at the 5-position indicates the presence of a sulfonyl functional group (SO2) bonded to a methyl group (CH3), enhancing the molecule's potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of indazole derivatives, including those with sulfonyl groups, typically involves the construction of the indazole core followed by functionalization at the desired positions. For instance, the synthesis of 1H-indazoles can be achieved from o-aminobenzoximes using methanesulfonyl chloride and triethylamine, which is a mild method compared to previous approaches and yields the desired compounds efficiently . Although the specific synthesis of 5-(Methylsulfonyl)-1H-indazole is not detailed in the provided papers, similar methodologies could be adapted for its synthesis by introducing the methylsulfonyl group at the appropriate synthetic step.
Molecular Structure Analysis
The molecular structure of indazole derivatives is crucial for their chemical and biological properties. The indazole core itself is a planar, aromatic system that allows for π-π interactions and potential stacking with other aromatic systems. The addition of a methylsulfonyl group at the 5-position would introduce steric and electronic effects, potentially influencing the molecule's reactivity and interaction with biological targets. The exact molecular structure would require analysis through techniques such as NMR, IR, and mass spectrometry, as seen in the characterization of related compounds .
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, often facilitated by their functional groups. For example, 1-sulfonyl-1,2,3-triazoles, which share a similar sulfonyl functional group, can act as stable precursors to reactive intermediates used for introducing nitrogen atoms into heterocycles . The presence of the methylsulfonyl group in 5-(Methylsulfonyl)-1H-indazole could similarly enable it to undergo nucleophilic substitution reactions or serve as a precursor for further synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Methylsulfonyl)-1H-indazole would be influenced by both the indazole core and the methylsulfonyl substituent. The sulfonyl group is typically polar, which could affect the solubility and overall polarity of the molecule. The indazole core's aromatic nature would contribute to its stability and potential planarity. Detailed properties such as melting point, solubility, and reactivity would require empirical data from experiments such as those conducted for related compounds, where synthesized indazole derivatives were characterized by spectroscopic methods and evaluated for biological activities .
Relevant Case Studies
While the provided papers do not mention specific case studies involving 5-(Methylsulfonyl)-1H-indazole, they do discuss the synthesis and biological evaluation of related indazole derivatives. For instance, substituted indazoles with sulfonyl groups have been synthesized and screened for antibacterial activity, indicating the potential for these compounds in medicinal chemistry . Additionally, the anticancer activities of arylsulfonyl-containing heterocycles have been evaluated, suggesting that 5-(Methylsulfonyl)-1H-indazole could also be of interest in the development of new anticancer drugs . These case studies highlight the importance of indazole derivatives in drug discovery and the potential applications of 5-(Methylsulfonyl)-1H-indazole in similar contexts.
Wirkmechanismus
Target of Action
5-(Methylsulfonyl)-1H-indazole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 5-(Methylsulfonyl)-1H-indazole.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 5-(Methylsulfonyl)-1H-indazole may have a wide range of molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound depend on its potential applications. Indazoles are being studied for their potential use in various fields, including medicine and materials science . The specific future directions for research on “5-(Methylsulfonyl)-1H-indazole” are not available in the sources I found.
Eigenschaften
IUPAC Name |
5-methylsulfonyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCCXHFNVCNWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



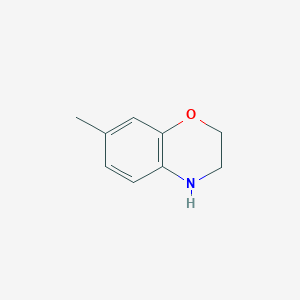

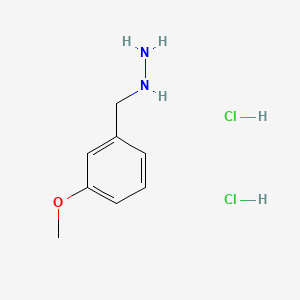
![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)
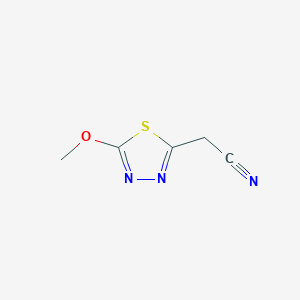
![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B3022799.png)
